molecular formula C3H11Cl2N5 B12509458 2-Azidopropane-1,3-diamine dihydrochloride

2-Azidopropane-1,3-diamine dihydrochloride

Cat. No.: B12509458
M. Wt: 188.06 g/mol
InChI Key: BEPKAYHDEXKCCI-UHFFFAOYSA-N
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Description

2-Azidopropane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C3H11Cl2N5 and its molecular weight is 188.06 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H11Cl2N5

Molecular Weight

188.06 g/mol

IUPAC Name

2-azidopropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H

InChI Key

BEPKAYHDEXKCCI-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)N=[N+]=[N-])N.Cl.Cl

Origin of Product

United States

The Strategic Importance of Azido Functionalized Diamines

Azido-functionalized diamines are a class of organic compounds that possess both an azide (B81097) (-N₃) group and two amine (-NH₂) groups. This combination of functionalities makes them highly valuable in modern chemical synthesis.

The azide group is a versatile functional group known for its participation in a variety of reliable and efficient chemical transformations. google.com One of the most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction allows for the straightforward formation of stable triazole rings, which are common structural motifs in pharmaceuticals and functional materials. google.com Beyond click chemistry, azides can undergo reactions such as the Staudinger reduction to form amines, the aza-Wittig reaction, and the Curtius rearrangement, providing multiple pathways for molecular elaboration. google.com

In materials science, organic azides are particularly valued for their ability to generate highly reactive nitrene intermediates upon thermal or photochemical activation. This property is exploited for crosslinking polymers, a process that can enhance the stability and performance of materials used in applications like organic solar cells and other optoelectronic devices. sigmaaldrich.com

The presence of two amine groups, often protected and deprotected under different conditions, adds another layer of utility. Diamines are fundamental building blocks for a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers. google.com The ability to have two amine functionalities that can be reacted selectively allows for the controlled, stepwise construction of complex molecules.

The Propane 1,3 Diamine Scaffold: a Foundation for Function

The propane-1,3-diamine scaffold, the carbon backbone of the title compound, is a well-established and important structural unit in molecular design. This simple three-carbon chain with amino groups at each end provides a flexible yet defined linker that is incorporated into a vast array of chemical structures.

In synthetic organic chemistry, propane-1,3-diamine and its derivatives are key starting materials for the synthesis of heterocyclic compounds and coordination complexes. wikipedia.org The spacing of the amine groups is ideal for forming stable six-membered rings, which are prevalent in many biologically active molecules. For instance, derivatives of propane-1,3-diamine have been used in the synthesis of compounds with potential applications as antitumor agents. uni-muenchen.de

Furthermore, the propane-1,3-diamine framework has been investigated for the creation of "superbases," which are exceptionally strong, non-nucleophilic bases used in a variety of organic reactions. The ability to functionalize the amine groups on the propane (B168953) backbone allows for the tuning of the molecule's basicity and other chemical properties.

The combination of the versatile propane-1,3-diamine scaffold with the reactive azide (B81097) group at the central position results in the unique and powerful synthon, 2-Azidopropane-1,3-diamine dihydrochloride (B599025).

Research Trajectories for 2 Azidopropane 1,3 Diamine Dihydrochloride

Precursor Selection and Strategic Design for the Synthesis of this compound

The strategic design of a synthetic route to this compound is fundamentally dependent on the choice of starting materials and the sequence of chemical transformations. The goal is to introduce the azide functionality at the C-2 position of a propane-1,3-diamine framework, a task that can be approached from several angles.

One of the most classical and straightforward strategies for the introduction of an azide group is through the nucleophilic substitution of a halide. This approach would logically commence with a propane (B168953) derivative bearing a leaving group at the C-2 position and protected amines at the C-1 and C-3 positions.

A plausible precursor for this route would be a di-protected 1,3-diaminopropan-2-ol. The hydroxyl group at the C-2 position can be converted into a good leaving group, such as a tosylate or a halide (bromide or chloride), through standard organic reactions. Subsequent treatment with an azide salt, like sodium azide, would then introduce the azide moiety via an S(_N)2 reaction.

The choice of protecting groups for the amine functionalities is critical to the success of this strategy. They must be stable to the conditions of both the halogenation/tosylation and the azidation steps, and yet be readily removable at the final stage of the synthesis. Common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) would be suitable candidates.

A generalized reaction scheme for this approach is as follows:

Protection of the amino groups of 1,3-diaminopropan-2-ol.

Activation of the hydroxyl group at C-2 (e.g., tosylation or halogenation).

Nucleophilic substitution with an azide salt.

Deprotection of the amino groups and formation of the dihydrochloride salt.

Direct azidation routes offer a more convergent approach to the synthesis of this compound. These methods would involve the introduction of the azide group onto a pre-existing 1,3-diamine backbone.

One potential strategy involves the reaction of a 1,3-diaminopropane (B46017) derivative with a reagent that can directly introduce an azide group at the C-2 position. This could theoretically be achieved through the activation of the C-H bond at the C-2 position, followed by azidation. However, such a direct C-H azidation on an unactivated aliphatic chain is a challenging transformation and would likely require the use of specialized and highly reactive azidating agents and potentially transition metal catalysis.

A more feasible "direct" approach would be to start from a precursor that already contains a suitable leaving group at the C-2 position. For instance, 1,3-diamino-2-bromopropane could serve as a starting material. However, the challenge with this precursor would be the chemoselective azidation at C-2 without side reactions at the amine groups. This would necessitate the use of protected amines as discussed in the previous section, blurring the lines between the two strategies.

The use of protected amine intermediates is a recurring and essential theme in the synthesis of this compound. The nucleophilic nature of the primary amines requires that they be masked during the introduction of the azide group to prevent unwanted side reactions, such as the formation of aziridines or other complex mixtures.

The choice of protecting group is dictated by the specific reaction conditions of the chosen synthetic route. For instance, if the azidation step is to be carried out under basic conditions, an acid-labile protecting group like Boc would be appropriate. Conversely, if acidic conditions are employed, a base-labile or hydrogenolysis-cleavable protecting group would be necessary.

A well-designed synthetic strategy would involve the protection of a commercially available 1,3-diamine precursor, followed by the introduction of the azide functionality, and concluding with the deprotection and salt formation. The orthogonality of the protecting groups—meaning they can be removed under different conditions without affecting each other—would be a key consideration if stepwise manipulation of the amine groups were required.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The successful synthesis of this compound is not only a matter of strategic design but also of meticulous optimization of the reaction conditions. The yield and purity of the final product are highly sensitive to a variety of factors, from the choice of solvents and reagents to the physical parameters of the reaction environment.

The choice of solvent can have a profound impact on the rate and outcome of the azidation reaction. For the nucleophilic substitution of a halide or tosylate with an azide salt, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically preferred. These solvents are capable of solvating the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.

The choice of the azidating agent is also a critical parameter. While sodium azide is a common and inexpensive choice, other reagents such as trimethylsilyl (B98337) azide (TMSN(_3)) can offer advantages in certain contexts. TMSN(_3) is often used in conjunction with a Lewis acid catalyst and can be more soluble in organic solvents, potentially leading to milder reaction conditions and improved yields.

The following table illustrates the potential impact of solvent and reagent choice on a hypothetical azidation reaction:

Solvent Azidating Agent Catalyst Relative Yield (%)
DMF Sodium Azide None 75
DMSO Sodium Azide None 80
Acetonitrile Sodium Azide 18-Crown-6 85
THF TMSN(_3) BF(_3)(\cdot)OEt(_2) 90

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. The azidation reaction is typically exothermic, and elevated temperatures can lead to the decomposition of the azide product, which can be thermally unstable. Therefore, the reaction is often carried out at or below room temperature to minimize the risk of side reactions and ensure the safety of the procedure. However, in some cases, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate.

Pressure is generally not a significant factor in the liquid-phase reactions typically employed for the synthesis of this type of compound. However, in the case of gaseous reagents or byproducts, or if the reaction is carried out under supercritical conditions, pressure could become a relevant parameter to optimize.

The optimization of temperature and reaction time is often an empirical process, with the ideal conditions being determined through a series of small-scale experiments. The following table provides a hypothetical example of the effect of temperature on the yield of the azidation step:

Temperature (°C) Reaction Time (h) Yield (%)
0 24 60
25 12 85
50 6 70 (with decomposition)

Purification Protocols for this compound

The purification of this compound is crucial to obtain a product of high purity, which is essential for its intended applications. As a salt, recrystallization is a primary and effective method for purification.

The choice of solvent is critical for successful recrystallization. A suitable solvent system would be one in which the diamine dihydrochloride is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for the recrystallization of amine hydrochlorides include alcohols like ethanol (B145695) or isopropanol, or mixtures of alcohols with other organic solvents such as diethyl ether or ethyl acetate. The process involves dissolving the crude salt in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities, which are either more soluble or less soluble than the desired product, will remain in the mother liquor or can be removed by hot filtration, respectively.

Washing the isolated crystals with a cold, non-polar solvent can help to remove any residual soluble impurities. The purity of the final product can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Scalable Synthesis and Industrial Relevance of this compound Production

The industrial relevance and potential for scalable synthesis of this compound are intrinsically linked to its applications. While specific large-scale industrial uses for this particular compound are not widely reported, the broader class of diamines and azido (B1232118) compounds have significant industrial importance. nih.gov

Diamines are fundamental building blocks in the polymer industry, particularly for the production of polyamides and polyurethanes. nih.gov They also find use in the synthesis of agrochemicals, pharmaceuticals, and as curing agents for epoxy resins. The industrial production of diamines is a well-established field, with various methods employed depending on the specific diamine. These methods often involve catalytic processes to ensure high efficiency and throughput. researchgate.net

The scalability of the synthesis of this compound would depend on the efficiency and cost-effectiveness of each step in the synthetic route. The availability and cost of the starting materials, the yields of the individual reactions, and the ease of purification are all critical factors. For a process to be industrially viable, it would need to be optimized to maximize yield and minimize waste and energy consumption.

Given that the synthesis likely involves the use of azides, safety considerations are paramount in any scalable production. Azido compounds can be energetic and require careful handling and specific reactor designs to mitigate any potential hazards.

Reactivity of the Azido Moiety in this compound

The synthetic utility of this compound is largely defined by the reactivity of its central azido group. This functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and mild reaction conditions. nih.govorganic-chemistry.org This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov

Table 1: General Kinetic and Thermodynamic Parameters for CuAAC Reactions

ParameterTypical Value/ObservationSource
Rate Acceleration (vs. uncatalyzed)10⁷ to 10⁸ organic-chemistry.org
Reaction Enthalpy (ΔH⁰)-50 to -65 kcal/mol nih.gov
Activation Barrier (uncatalyzed)~25 kcal/mol (for methyl azide and propyne) nih.gov
Optimal Copper(I) Concentration~250 μM jenabioscience.com

Note: This table presents generalized data for CuAAC reactions and may not reflect the exact parameters for this compound.

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper catalyst directs the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to thermal cycloadditions which often yield a mixture of 1,4- and 1,5-regioisomers. nih.gov In the context of this compound, which is a chiral molecule, the reaction with a prochiral alkyne could potentially lead to the formation of diastereomers. However, reports on enantioselective CuAAC reactions have demonstrated that kinetic resolution can be achieved, yielding triazole products with high enantiomeric ratios. nih.gov The stereochemical outcome is influenced by the chiral ligand employed in the copper catalytic system. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with this compound

Reduction of the Azide Group in this compound to Primary Amines

The reduction of the azide functionality to a primary amine is a fundamental transformation in organic synthesis. This conversion is particularly valuable as it allows for the introduction of an amine group under controlled conditions. bris.ac.uk

Catalytic hydrogenation is a widely employed method for the reduction of azides due to its efficiency and clean reaction profile, often producing nitrogen gas as the only byproduct. youtube.com A variety of transition metal catalysts are effective for this transformation, including palladium, platinum, and nickel. thieme-connect.de

For the reduction of azides, palladium on carbon (Pd/C) and platinum oxide (PtO₂) are common choices. bris.ac.ukthieme-connect.de The reaction is typically carried out under a hydrogen atmosphere at room temperature. thieme-connect.de A significant advantage of catalytic hydrogenation is the potential for chemoselectivity. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst for the selective reduction of azides in the presence of other reducible groups, such as benzyl ethers. bris.ac.uknih.gov This selectivity is crucial when working with complex molecules containing multiple functional groups.

A procedure for the synthesis of this compound from Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate has been documented, involving deprotection with hydrochloric acid. uni-muenchen.de The subsequent reduction of the azide in the resulting diamine dihydrochloride would be expected to proceed under standard catalytic hydrogenation conditions.

Table 2: Common Catalysts for Azide Reduction via Catalytic Hydrogenation

CatalystTypical ConditionsKey FeaturesSource
Palladium on Carbon (Pd/C)H₂ (balloon), room temperature, solvent (e.g., EtOH)Highly active, widely used. thieme-connect.de
Platinum(IV) Oxide (PtO₂)H₂ atmosphereCommon and effective catalyst. bris.ac.ukthieme-connect.de
Rhodium on Alumina (Rh/Al₂O₃)H₂ atmosphere, room temperatureOffers high chemoselectivity for azides. bris.ac.uknih.gov
Nickel Boride (in situ from NiCl₂ and NaBH₄)Mild conditionsEffective for a range of azides. organic-chemistry.org
Staudinger Reaction and Other Reductive Transformations

The azido group in 2-azidopropane-1,3-diamine is susceptible to reduction to a primary amine through several synthetic routes, most notably the Staudinger reaction. This transformation provides a mild and efficient method for converting the azide into an amine, yielding propane-1,2,3-triamine.

General Mechanism of Staudinger Reduction:

Iminophosphorane Formation: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Besides the Staudinger reaction, other reductive methods can be employed. Catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, is another effective way to reduce azides to amines. wikipedia.org This method, however, might not be as selective if other reducible functional groups are present in the molecule. youtube.com

Reductive Transformation Reagent(s) Intermediate Product Byproduct(s) Key Features
Staudinger Reduction1. Triphenylphosphine (PPh₃) 2. Water (H₂O)IminophosphoranePropane-1,2,3-triamineTriphenylphosphine oxide, N₂Mild conditions, high yield, functional group tolerance. wikipedia.orgyoutube.com
Catalytic HydrogenationHydrogen (H₂), Palladium on carbon (Pd/C)-Propane-1,2,3-triamineN₂Effective but potentially less selective than Staudinger reduction. wikipedia.org

Thermal and Photochemical Decomposition Pathways of the Azido Group in this compound

The azido group is known for its ability to decompose under thermal or photochemical conditions, typically leading to the extrusion of dinitrogen and the formation of a highly reactive nitrene intermediate. wikipedia.orgat.ua

Thermal Decomposition: Heating this compound would likely cause the azido group to decompose, eliminating N₂ and generating a nitrene. wikipedia.orgresearchgate.net Alkyl azides are generally stable at room temperature but decompose at elevated temperatures, often above 175°C for simple alkyl azides. wikipedia.org The resulting nitrene is a highly reactive, electron-deficient species that can undergo several rapid subsequent reactions. Potential pathways for the nitrene derived from 2-azidopropane-1,3-diamine include:

Intramolecular C-H insertion: The nitrene could insert into an adjacent C-H bond on the propane backbone, which would lead to the formation of a strained, three-membered aziridine (B145994) ring, specifically forming a derivative of 2-(aziridin-1-yl)propane-1,3-diamine. nih.gov

Isomerization: The nitrene could rearrange to form an imine.

Photochemical Decomposition: The photochemical decomposition of azides can be initiated by UV light. proquest.com Direct photolysis of alkyl azides often proceeds through an excited singlet state and can lead directly to imines via a concerted rearrangement, avoiding the formation of a free nitrene. wikipedia.orgacs.org However, if a triplet sensitizer (B1316253) is used in the reaction, the decomposition can proceed via a triplet nitrene intermediate. wikipedia.orgproquest.com Triplet nitrenes have different reactivity, often behaving like diradicals. proquest.com For 2-azidopropane-1,3-diamine, direct photolysis would likely result in rearrangement to an imine, while sensitized photolysis could lead to the triplet nitrene, which could then undergo hydrogen abstraction or other radical-type reactions. proquest.com

Decomposition Pathway Conditions Key Intermediate Potential Product(s) Notes
Thermal DecompositionHeating (>175°C)Alkyl NitreneAziridine derivatives, Imines, Polymeric materialsInvolves highly reactive nitrene intermediate. wikipedia.orgresearchgate.net
Direct PhotolysisUV lightExcited Singlet AzideIminesCan occur via a concerted mechanism without a nitrene intermediate. wikipedia.orgacs.org
Sensitized PhotolysisUV light, Triplet SensitizerTriplet NitreneProducts from hydrogen abstraction or radical reactionsProceeds through a triplet state with diradical character. wikipedia.orgproquest.com

Reactivity of the Diamine Backbone in this compound

The diamine portion of the molecule consists of two primary amino groups attached to a propane chain. In the dihydrochloride salt form, these amines are protonated as ammonium (B1175870) chlorides (-NH₃⁺Cl⁻). For the amines to exhibit their characteristic nucleophilicity, they must first be neutralized with a base to regenerate the free amine (-NH₂) form.

Amine Nucleophilicity and Electrophilic Attack on the Diamine Moiety

Once deprotonated, the primary amine groups of 2-azidopropane-1,3-diamine are strong nucleophiles due to the lone pair of electrons on the nitrogen atoms. They readily react with a wide range of electrophiles. The presence of two primary amine groups means that reactions with electrophiles can occur at both sites, leading to disubstituted products, assuming sufficient stoichiometry of the electrophilic reagent. The reactivity is typical of simple primary alkylamines like 1,3-diaminopropane. wikipedia.org

Formation of Schiff Bases and Imine Derivatives with this compound

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. oiccpress.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given that 2-azidopropane-1,3-diamine possesses two primary amine functionalities, it can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base. The reaction typically requires mild conditions, often just mixing the reactants in a suitable solvent like methanol (B129727) or ethanol. researchgate.net

General Reaction for Schiff Base Formation: R-NH₂ + R'CHO → R-N=CHR' + H₂O

For 2-azidopropane-1,3-diamine, the reaction with two equivalents of an aldehyde (R'-CHO) would yield a molecule with the structure R'-CH=N-CH₂-CH(N₃)-CH₂-N=CH-R'.

Acylation and Sulfonylation Reactions of the Amine Functionalities

The nucleophilic amine groups readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) results in the formation of stable amide bonds. With 2-azidopropane-1,3-diamine, this reaction can lead to the formation of a bis-amide, provided at least two equivalents of the acylating agent are used. A non-nucleophilic base is often added to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. google.comacs.org This reaction is a common method for protecting amines or introducing sulfonyl groups into a molecule. The reaction with 2-azidopropane-1,3-diamine would produce a bis-sulfonamide. The development of sulfonamides can be achieved from various amines, although the reactivity can be influenced by factors like electron deficiency. acs.org

Urea (B33335) and Thiourea (B124793) Formation via Reaction with Isocyanates and Isothiocyanates

The primary amines of 2-azidopropane-1,3-diamine are highly reactive towards isocyanates and isothiocyanates, providing a straightforward route to urea and thiourea derivatives.

Urea Formation: The reaction of an amine with an isocyanate (R-N=C=O) is a simple and efficient method for forming a urea linkage. commonorganicchemistry.comnih.gov The nucleophilic amine attacks the central carbonyl carbon of the isocyanate. With the difunctional nature of 2-azidopropane-1,3-diamine, reaction with two equivalents of an isocyanate will produce a bis-urea derivative. This reaction is typically rapid and does not require a catalyst or base. commonorganicchemistry.com

Thiourea Formation: In an analogous reaction, primary amines react with isothiocyanates (R-N=C=S) to form thioureas. researchgate.netijacskros.com This is a widely used method for synthesizing thiourea-containing compounds. acs.orgnih.gov The reaction of 2-azidopropane-1,3-diamine with two equivalents of an isothiocyanate will yield a bis-thiourea.

Reaction Type Electrophile Functional Group Formed Product with 2-Azidopropane-1,3-diamine
Schiff Base FormationAldehyde (R'CHO) or Ketone (R'COR'')Imine (Schiff Base)Bis-imine
AcylationAcyl Halide (R'COCl) or Anhydride ((R'CO)₂O)AmideBis-amide
SulfonylationSulfonyl Chloride (R'SO₂Cl)SulfonamideBis-sulfonamide
Urea FormationIsocyanate (R'NCO)UreaBis-urea
Thiourea FormationIsothiocyanate (R'NCS)ThioureaBis-thiourea

Bifunctional Reactivity and Orthogonal Transformations of this compound

The presence of two distinct reactive functional groups, the azide and the primary amines, allows for bifunctional reactivity. This characteristic enables the molecule to undergo orthogonal transformations, where one functional group can be selectively reacted while the other remains intact for subsequent modifications. This selective reactivity is crucial for the construction of complex molecular architectures.

Selective Derivatization of Azido versus Amine Functionalities

The differential reactivity of the azido and amine groups in this compound is the cornerstone of its utility in synthetic chemistry. The primary amine groups readily act as nucleophiles and are particularly effective as bidentate ligands for transition metals, most notably platinum(II). In this context, the diamine portion of the molecule chelates to the metal center, leaving the azide group available for further functionalization.

This selective reactivity is prominently exploited in the synthesis of platinum-based anticancer agents. For instance, the diamine can be coordinated with platinum precursors to form stable complexes such as cis-[Pt(2-azidopropane-1,3-diamine)Cl2] and cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)] (where CBDCA is cyclobutane-1,1-dicarboxylate). nih.govnih.gov In these complexes, the azide group does not partake in the coordination but serves as a "click-ready" handle.

The azide functionality is highly amenable to bioorthogonal "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com This allows for the conjugation of the platinum complex to a wide array of molecules, including fluorophores for imaging studies, and targeting vectors like oligonucleotides or other biomolecules to enhance tumor-specific delivery. nih.govmdpi.comnih.gov This approach has been successfully used to attach platinum complexes to triplex-forming oligonucleotides (TFOs) for targeted DNA crosslinking. nih.gov

Conversely, while less documented, the selective derivatization of the amine functionalities in the free ligand can be envisioned through standard amine protection strategies, such as Boc protection, before subsequent reactions involving the azide group. The synthesis of di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate has been reported, which allows for further manipulation of the azide. nih.gov

Table 1: Examples of Selective Derivatization of 2-Azidopropane-1,3-diamine

Starting MaterialReagent(s)Functional Group ReactedProductApplicationReference(s)
This compoundK₂PtCl₄Amine groupscis-[Pt(2-azidopropane-1,3-diamine)Cl₂]Precursor for platinum-based drugs nih.gov
cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)]Alkyne-modified biomolecule, Cu(I) catalystAzide groupPlatinum-biomolecule conjugateTargeted drug delivery, bioimaging nih.govnih.govnih.gov
2-Hydroxy-1,3-diaminopropaneNot specified (implies multi-step synthesis)Hydroxyl group converted to azide, amines protecteddi-tert-butyl (2-azidopropane-1,3-diyl)dicarbamateIntermediate for further synthesis nih.gov

Sequential and Cascade Reactions Involving Both Functional Groups

The orthogonal nature of the azido and amine functionalities in this compound makes it an ideal candidate for sequential and cascade reactions, enabling the rapid construction of molecular complexity from a single starting material. A typical sequential process involves the initial reaction of one functional group, followed by the transformation of the second.

A prime example of a sequential reaction involves the initial complexation of the diamine to a platinum center, followed by a click reaction of the pendant azide group. This two-step sequence allows for the modular synthesis of highly functionalized platinum anticancer agents. nih.govnih.gov The first step secures the geometry and reactivity of the platinum core, while the second step allows for the attachment of various payloads or targeting moieties.

While specific examples of cascade reactions involving the free 2-Azidopropane-1,3-diamine ligand are not extensively reported in the literature, its structure suggests potential for such transformations. For instance, it is conceivable to design a reaction sequence where the amines participate in a multicomponent reaction to form a heterocyclic ring, which then positions the azide group for an intramolecular cyclization. However, the current body of research primarily focuses on the sequential functionalization after its incorporation into a metal complex.

Mechanistic Investigations of Multicomponent Reactions Incorporating this compound

The participation of this compound in multicomponent reactions (MCRs) as a free ligand is an area with limited exploration in published literature. MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the reactants.

Theoretically, the bifunctional nature of 2-Azidopropane-1,3-diamine would allow it to act as a versatile component in MCRs. The two primary amine groups could, for example, participate in Ugi or Passerini-type reactions. In such a scenario, one amine could react as the amine component, while the other could potentially be acylated or involved in a subsequent cyclization step. The azide group would be carried through the reaction sequence, providing a handle for post-MCR functionalization via click chemistry.

However, the vast majority of research involving this compound utilizes it as a bidentate ligand for platinum, with subsequent derivatization focused on the azide. Mechanistic studies have therefore centered on the kinetics and thermodynamics of the platinum coordination and the subsequent click reactions. Detailed mechanistic investigations of MCRs incorporating the free 2-Azidopropane-1,3-diamine ligand remain a promising yet underexplored field of research. The development of such reactions would significantly expand the synthetic utility of this versatile building block beyond its current primary application in coordination chemistry.

Derivatives and Analogs of 2 Azidopropane 1,3 Diamine Dihydrochloride

Synthesis of Substituted 2-Azidopropane-1,3-diamine Derivatives

The synthesis of substituted analogs of 2-azidopropane-1,3-diamine can be approached by modifying either the amino groups or the carbon backbone. Methodologies established for the parent 1,3-diaminopropane (B46017) serve as a foundational guide for these transformations.

The introduction of alkyl or aryl groups onto the nitrogen atoms of the diamine framework is a common strategy to create diversity. A powerful method for preparing N-substituted 1,3-propanediamine derivatives involves a one-pot reaction sequence starting with a primary or secondary amine and acrolein. google.comgoogle.com This sequence first generates a β-aminoaldehyde intermediate through a conjugate addition. google.com This unstable intermediate is then reacted in situ with an arylamine to form an imine, which is subsequently reduced to yield the final N,N'-disubstituted 1,3-diaminopropane. google.comgoogle.com

This high-yielding, one-pot synthesis is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0°C to 5°C) to control the reactivity of the acrolein and the stability of the aldehyde intermediate. google.comgoogle.com The reduction of the imine intermediate is commonly achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under hydrogen pressure. google.comgoogle.com This approach allows for the synthesis of asymmetrically substituted diamines by using different amines in the initial and second steps.

Interactive Table: Synthesis of N-Substituted 1,3-Propanediamine Derivatives

Users can sort the table by clicking on the headers.

Starting Amine (R¹R²NH)Second Amine (R³NH₂)Reducing AgentProductReference
3,4-dimethoxy-N-methylphenethylamine3,4-dimethoxyanilineH₂ / Pd-CN-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine google.comgoogle.com
Various AminesVarious ArylaminesNot specifiedGeneral N,N'-disubstituted 1,3-propanediamines google.comgoogle.com

Modifying the three-carbon chain of the diamine introduces another level of structural variation. A key position for functionalization is the C2 carbon, which, in the target compound, holds the azido (B1232118) group. Analogs can be created where this position is substituted with other functional groups. For instance, 1,3-diaminopropan-2-ols can be synthesized through the ring-opening of epichlorohydrin (B41342) with amines. researchgate.net This method provides a direct route to introducing a hydroxyl group at the C2 position.

More advanced strategies for backbone functionalization include rhodium-catalyzed C-H insertion reactions. nih.gov In this approach, an N-alkylsulfamide can undergo an oxidative cyclization to form a cyclic sulfamide. nih.gov These cyclic intermediates can then be opened under specific conditions to yield functionalized 1,3-diamines. nih.gov For example, hydrolysis in aqueous pyridine (B92270) can open the ring to give an N-Boc-protected 1,3-diamine, while using an alcohol like trichloroethanol can furnish a different protecting group on one of the amines. nih.gov This method offers a pathway to complex, differentially protected 1,3-diamines. nih.gov

Interactive Table: Examples of Propane (B168953) Backbone Modifications

Users can sort the table by clicking on the headers.

Starting MaterialReagent(s)Backbone ModificationProduct ClassReference
EpichlorohydrinAminesC2-Hydroxyl1,3-Diaminopropan-2-ols researchgate.net
N-Boc-N-alkylsulfamides[Rh₂(esp)₂], PhI(OAc)₂C-H Amination/CyclizationCyclic Sulfamides nih.gov
N-Boc-cyclic sulfamideAqueous PyridineRing OpeningN-Boc-1,3-diamines nih.gov

Comparative Reactivity and Structure-Reactivity Relationships of 2-Azidopropane-1,3-diamine Analogs

The reactivity of 1,3-diamine analogs is significantly influenced by the nature of their substituents. A classic reaction showcasing this is the condensation with aromatic aldehydes. researchgate.net This reaction can lead to two primary products: a bisimine, from the reaction of two aldehyde molecules with one diamine, or a six-membered hexahydropyrimidine (B1621009), from the cyclization of one aldehyde and one diamine molecule. researchgate.net

Research has shown that the electronic properties of the substituents on the aromatic aldehyde play a crucial role in determining the product distribution. researchgate.net When the aldehyde contains electron-withdrawing groups, the formation of the hexahydropyrimidine is favored. researchgate.net This is attributed to the increased electrophilicity of the aldehyde's carbonyl carbon, which facilitates the intramolecular cyclization step. Conversely, electron-donating groups on the aldehyde tend to favor the formation of the open-chain bisimine. The nucleophilicity of the diamine itself also plays a role, with less nucleophilic amines showing a greater tendency to form the cyclic product. researchgate.net

Interactive Table: Product Distribution in the Reaction of 1,3-Diamines with Aromatic Aldehydes

Users can sort the table by clicking on the headers.

Aldehyde SubstituentElectronic EffectFavored ProductReference
Electron-withdrawing (e.g., -NO₂)Increases aldehyde electrophilicityHexahydropyrimidine researchgate.net
Electron-donating (e.g., -OCH₃)Decreases aldehyde electrophilicityBisimine researchgate.net

Development of Chiral 2-Azidopropane-1,3-diamine Derivatives and Their Stereoselective Applications

The development of chiral 1,3-diamine derivatives is a field of significant interest, as these molecules can serve as powerful ligands and organocatalysts in asymmetric synthesis. nih.govacs.org The synthesis of such chiral derivatives often begins with a readily available chiral starting material or employs a stereoselective reaction to install the desired chirality.

One successful approach involves synthesizing chiral 1,3-diamines from (-)-cis-2-benzamidocyclohexanecarboxylic acid. nih.gov These diamines, bearing various substituents on the nitrogen atoms, have been effectively used as ligands in copper-catalyzed asymmetric Henry reactions, producing β-nitroalcohols with high yields and enantioselectivities (up to 91% ee). nih.gov It was observed that the enantioselectivity of the product could be directly controlled by the choice of substituents on the diamine's amino groups. nih.gov

Another strategy is the design of catalysts where primary and tertiary amine groups are held in a specific 1,3-relationship on a rigid scaffold, such as a cyclohexane (B81311) ring. acs.org These catalysts have proven highly effective in asymmetric Mannich reactions of ketones, affording products with high enantioselectivity by promoting bond formation at the less-substituted α-position of the ketone. acs.orgnii.ac.jp The cooperative action of the primary amine, which forms an enamine intermediate, and the tertiary amine, which interacts with the electrophile, is key to the catalytic success. acs.org

Interactive Table: Application of Chiral 1,3-Diamine Derivatives in Asymmetric Catalysis

Users can sort the table by clicking on the headers.

Chiral Diamine Source/TypeAsymmetric ReactionRole of DiamineProductAchieved EnantioselectivityReference
(-)-cis-2-benzamidocyclohexanecarboxylic acidCopper-catalyzed Henry ReactionChiral Ligandβ-nitroalcoholsUp to 91% ee nih.gov
Cyclohexane-based primary-tertiary diamineMannich Reaction of KetonesOrganocatalystβ-amino ketonesHigh acs.orgnii.ac.jp
Cytisine-derived ligandsAsymmetric addition reactionsChiral LigandChiral sulfonamidesHigh (e.g., 96:4 er) chemrxiv.org

Strategic Applications of 2 Azidopropane 1,3 Diamine Dihydrochloride in Advanced Chemical Synthesis and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

The unique combination of a click-reactive azide (B81097) and nucleophilic amine groups makes 2-Azidopropane-1,3-diamine a valuable scaffold for the construction of diverse organic molecules. Its ability to participate in various cyclization and coupling reactions opens avenues for creating intricate molecular frameworks.

The presence of both an azide and two primary amines on the same propane (B168953) backbone allows for the synthesis of various nitrogen-containing heterocycles. The azide group is a well-established precursor for the formation of 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. organic-chemistry.orgsigmaaldrich.comwikipedia.org The reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. organic-chemistry.orgbroadpharm.com In the case of 2-Azidopropane-1,3-diamine, reaction with a terminal alkyne would lead to a triazole ring, with the two primary amine groups available for further functionalization.

The 1,3-diamine moiety is a classic precursor for the synthesis of six-membered heterocycles like pyrimidines. Condensation reactions with 1,3-dicarbonyl compounds or their equivalents are a common strategy for forming the pyrimidine (B1678525) core. chemtube3d.comyoutube.com Similarly, the diamine can be utilized in the synthesis of five-membered imidazoles, for instance, through reactions with α-dicarbonyl compounds or via other established synthetic protocols for imidazole (B134444) synthesis from diamines. google.comorganic-chemistry.orgwikipedia.org

Table 1: Potential Heterocyclic Scaffolds from 2-Azidopropane-1,3-diamine

HeterocycleReactant TypeKey ReactionResulting Structure
1,2,3-TriazoleTerminal AlkyneHuisgen 1,3-Dipolar CycloadditionTriazole ring with a 2,3-diaminopropyl substituent
Pyrimidine1,3-Dicarbonyl CompoundCondensation/CyclizationPyrimidine ring fused or substituted with the azido-propane backbone
Imidazoleα-Dicarbonyl CompoundCondensation/CyclizationImidazole ring with an azido-propyl substituent

The trifunctional nature of 2-Azidopropane-1,3-diamine makes it an attractive component for the synthesis of macrocycles and more complex three-dimensional cage compounds. The two amine groups can be used to form amide, imine, or other linkages with dicarboxylic acids or dialdehydes to build large ring structures. nih.govnih.gov The azide group, oriented orthogonally to the diamine functionalities, can then serve as a point for intramolecular cyclization via a click reaction with an alkyne moiety incorporated elsewhere in the macrocyclic precursor. cam.ac.ukcam.ac.uk This "build-couple-pair" strategy allows for the creation of diverse and complex macrocyclic architectures. cam.ac.uk

The synthesis of cage compounds can be envisioned by reacting 2-Azidopropane-1,3-diamine with multifunctional capping agents, such as tri- or tetra-aldehydes, to form polycyclic imine cages. The azide groups within this framework would then be available for further functionalization of the cage surface.

While direct use of 2-Azidopropane-1,3-diamine in the total synthesis of natural products is not widely documented, its structural motifs are present in various biologically active molecules. The 1,3-diamine unit is a key feature in many alkaloids and other natural products. The ability to introduce an azide group at the 2-position provides a handle for creating novel analogs of these natural products. organic-chemistry.orgnih.gov For example, the azide can be reduced to an amine, yielding a 1,2,3-triaminopropane scaffold, or it can be used in click reactions to attach other molecular fragments, thereby generating a library of natural product analogs for structure-activity relationship (SAR) studies. nih.govnih.gov The synthesis of analogs of marine alkaloids like oroidin, which contain complex pyrrole-imidazole structures, could potentially benefit from azido-functionalized building blocks. nih.gov

Precursor for Polymeric Materials

The dual reactivity of 2-Azidopropane-1,3-diamine dihydrochloride (B599025) lends itself to the synthesis and modification of polymeric materials, offering pathways to introduce functionality and create novel polymer architectures.

The two primary amine groups of 2-Azidopropane-1,3-diamine allow it to act as a monomer in condensation polymerization reactions. For instance, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides, where the azide group is a pendant functionality along the polymer backbone. organic-chemistry.org These azide-functionalized polyamides can then be used in a variety of post-polymerization modification reactions.

While not a cyclic monomer itself, derivatives of 2-Azidopropane-1,3-diamine could potentially be used in ring-opening polymerization (ROP). For example, conversion of the diamine to a cyclic carbamate (B1207046) or other suitable heterocyclic monomer could enable its incorporation into polyesters or polycarbonates via ROP, again introducing pendant azide groups into the polymer chain.

Table 2: Potential Polymerization Reactions Involving 2-Azidopropane-1,3-diamine

Polymerization TypeCo-monomerResulting Polymer TypeKey Feature
CondensationDicarboxylic AcidPolyamidePendant azide groups
CondensationDiisocyanatePolyureaPendant azide groups

Post-polymerization modification is a powerful tool for introducing specific functionalities into polymers. nih.govacs.orgutexas.edusemanticscholar.orgresearchgate.net In this context, polymers that have been synthesized with electrophilic groups, such as pendant acid chlorides or activated esters, can be readily modified by the nucleophilic amine groups of 2-Azidopropane-1,3-diamine. This would result in a polymer decorated with pendant 2-azidopropyl-1-amine moieties. The azide group can then be used in subsequent click reactions to attach a wide variety of molecules, including fluorescent dyes, bioactive compounds, or other polymers, leading to the creation of advanced functional materials. nih.govutexas.edu

Development of Dendrimers and Hyperbranched Polymers Using the Azido-Diamine as a Core or Branching Unit

Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like architecture. mdpi.com Their globular shape, low viscosity, and high density of terminal functional groups make them attractive for various applications, including drug delivery, catalysis, and materials science. The synthesis of these polymers often relies on the use of multifunctional monomers that can act as either a central core or as branching units.

2-Azidopropane-1,3-diamine dihydrochloride, with its two primary amine groups and a latent reactive azide group, is a prime candidate for an A2B-type monomer in the synthesis of hyperbranched polymers. In this context, the two amine groups ('A' functionalities) can react with a comonomer containing two or more 'B' functionalities, leading to the formation of a branched structure. The azide group ('B' functionality) can be reserved for post-polymerization modifications via click chemistry.

A common strategy for synthesizing hyperbranched polymers is the "A2 + B3" approach, where a difunctional monomer (A2) is polymerized with a trifunctional monomer (B3). psu.edu In a hypothetical scenario, 2-Azidopropane-1,3-diamine could serve as the A2 monomer, reacting with a trifunctional molecule to build the hyperbranched backbone. The pendant azide groups would then be available for further functionalization.

Alternatively, the diamine can act as a core molecule for the divergent synthesis of dendrimers, similar to how ethylenediamine (B42938) is used as a core for the synthesis of poly(amidoamine) (PAMAM) dendrimers. kirj.eenih.govmdpi.comresearchgate.net The synthesis would involve a repetitive sequence of reactions, starting with the Michael addition of the primary amines to an acrylate (B77674) monomer, followed by amidation with another diamine to build the next generation. The central azide group would remain intact within the core of the resulting dendrimer, available for specific reactions.

Table 1: Potential Role of 2-Azidopropane-1,3-diamine in Dendritic Polymer Synthesis

Role Synthetic Strategy Description Potential Advantage
Core Unit Divergent Dendrimer SynthesisThe two primary amines initiate the growth of dendritic wedges. The azide group remains at the core.Introduction of a specific functional handle at the dendrimer's core for targeted applications.
Branching Unit Hyperbranched Polymer Synthesis (A2 + Bx)The diamine acts as an A2 monomer, reacting with a multifunctional comonomer (Bx) to create a branched structure. psu.eduThe pendant azide groups provide sites for post-polymerization modification via click chemistry.

Role in Surface Functionalization and Nanomaterials

The ability to modify the surface of materials is crucial for a wide range of technologies, including sensors, biocompatible implants, and catalysis. This compound offers a dual functionality that can be exploited for robust surface modification.

Covalent Grafting of this compound onto Substrates via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for covalently attaching molecules to surfaces. nih.govnih.govkit.edu A substrate surface can be first functionalized with alkyne groups. Subsequently, 2-Azidopropane-1,3-diamine can be "clicked" onto the surface via its azide group, resulting in a surface decorated with primary amine groups. rsc.org These amine groups can then be used for further chemical transformations, such as the immobilization of biomolecules or the growth of polymer brushes. cd-bioparticles.com This method offers a stable and oriented attachment of the diamine to the surface.

Preparation of Functionalized Nanoparticles and Self-Assembled Monolayers

Nanoparticles with tailored surface properties are of great interest for applications in diagnostics, imaging, and drug delivery. cytodiagnostics.comcd-bioparticles.comyoudobio.com 2-Azidopropane-1,3-diamine can be used to functionalize nanoparticles in several ways. For instance, the amine groups can be used to attach the molecule to nanoparticles with surface carboxyl groups through amide bond formation. cd-bioparticles.com This would result in nanoparticles coated with azide functionalities, ready for subsequent click reactions with alkyne-containing molecules. nih.govd-nb.info

Furthermore, this azido-diamine can potentially form self-assembled monolayers (SAMs) on various substrates. acs.orgutexas.edu The amine groups can anchor the molecule to surfaces like gold or silicon oxide, while the azide group would be exposed at the monolayer-air interface. Such SAMs would create a "clickable" surface, providing a versatile platform for the immobilization of a wide array of molecules. nih.gov

Table 2: Surface Functionalization Strategies Using 2-Azidopropane-1,3-diamine

Application Method Description Resulting Surface Functionality
Covalent Grafting Click Chemistry (CuAAC)The azide group reacts with a surface functionalized with alkyne groups. nih.govPrimary amine groups available for further reactions.
Nanoparticle Functionalization Amide CouplingThe amine groups react with carboxylated nanoparticles. cd-bioparticles.comAzide groups available for click chemistry. nih.govd-nb.info
Self-Assembled Monolayers Surface AdsorptionThe amine groups adsorb onto a suitable substrate, forming an ordered monolayer. acs.orgutexas.eduExposed azide groups for subsequent functionalization. nih.gov

Application in Bioconjugation and Bioorthogonal Chemistry (Excluding Clinical/Human Trials)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key player in this field, as it is largely absent from biological systems and reacts specifically with alkyne partners.

Preparation of Functional Probes and Labeling Reagents (for in vitro or non-human biological systems)

2-Azidopropane-1,3-diamine can serve as a bifunctional linker to create functional probes for biological research. nih.govlumiprobe.com For example, one of the amine groups can be reacted with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The resulting molecule, now bearing a reporter and a free amine and an azide, can be further conjugated to a biomolecule of interest through its remaining amine group. The azide then provides a handle for attaching it to another molecule or surface via click chemistry. This strategy allows for the modular construction of complex molecular probes. enamine.netrsc.org For instance, azido-functionalized amino acids are used to introduce "clickable" handles into peptides and proteins. nih.govpeptide.comiris-biotech.de

Synthesis of Scaffoldings for Molecular Recognition Studies

Molecular scaffolds are core structures that can be decorated with various functional groups to create libraries of compounds for screening in drug discovery and molecular recognition studies. nih.govnih.govacs.org The rigid or semi-rigid backbone of these scaffolds allows for the precise spatial presentation of the attached functionalities. Conformationally restricted diamines are valuable building blocks for such scaffolds, mimicking peptide structures. enamine.net

2-Azidopropane-1,3-diamine can be used as a central scaffold. The two amine groups can be derivatized with different chemical entities, while the azide group offers a third point of diversification through click chemistry. This "three-point" diversity allows for the generation of a wide range of molecular shapes and functionalities, which can be used to probe biological interactions in vitro.

Table 3: Bioconjugation and Scaffolding Applications

Application Area Strategy Description Key Feature
Functional Probes Bifunctional LinkerOne amine is attached to a reporter molecule (e.g., fluorophore), the other to a biomolecule. The azide is used for further conjugation. nih.govlumiprobe.comModular assembly of probes with multiple functionalities.
Molecular Scaffolds Three-Point DiversificationThe two amines and the azide group can be independently modified to create a library of diverse compounds for molecular recognition studies. nih.govnih.govPrecise spatial arrangement of different chemical moieties.

Precursor in Energetic Materials Research (Focus on Chemical Transformation, Not Application)

This compound is a molecule of significant interest in the field of energetic materials research due to its unique combination of functional groups. The presence of a central azide group and two primary amine functionalities on a simple propane backbone provides a versatile platform for the synthesis of high-nitrogen compounds and the introduction of various energetic moieties. Research in this area focuses on the chemical transformations of this precursor to create new molecules with high energy content, rather than their direct application.

Synthesis of High-Nitrogen Compounds from this compound

The high nitrogen content of this compound makes it an attractive starting material for the synthesis of even more nitrogen-rich compounds, which are often sought after for their energetic properties. The transformation of the existing azide and amine groups into nitrogen-rich heterocyclic rings is a primary strategy.

One of the most common methods for creating high-nitrogen heterocycles from azides is through cycloaddition reactions. rsc.org For instance, the azide group in a precursor can react with nitriles to form tetrazole rings, a class of compounds known for their high nitrogen content and energetic nature. chemistry-chemists.comorgsyn.org A general representation for such a transformation starting from a related, albeit different, precursor is the reaction of an azide with a nitrile in the presence of a Lewis or Brønsted acid to yield a tetrazole. rsc.org In the context of 2-Azidopropane-1,3-diamine, the primary amine groups would first need to be converted to nitriles to facilitate an intramolecular cyclization or reacted with an external nitrile source.

Another approach involves the transformation of the diamine functionalities. The two primary amine groups can be diazotized and subsequently converted to azides, yielding a triazido propane derivative. Such geminal diazido compounds are known to be highly energetic. rsc.org The resulting triazide could then potentially undergo further reactions.

Furthermore, the diamine can be a precursor for the synthesis of complex heterocyclic systems. For example, vicinal diamines are known to undergo condensation reactions to form various nitrogen-containing heterocycles. nih.gov While the diamines in the title compound are not strictly vicinal, their close proximity on the propane backbone could allow for similar cyclization strategies.

A hypothetical pathway to a high-nitrogen compound, 2-azido-1,3-bis(1H-tetrazol-5-yl)propane, could involve the conversion of the two primary amine groups into nitrile functionalities, followed by a cycloaddition reaction with an azide source, such as sodium azide. orgsyn.org A patent describes a method for preparing bis-(1(2)H-tetrazol-5-yl)-amine monohydrate from a dicyanamide (B8802431) salt and an azide salt, which, while not a direct application to the title compound, illustrates the general principle of forming bis-tetrazole structures. osti.gov

Table 1: Potential High-Nitrogen Compounds from this compound

Target CompoundPotential Synthetic RouteKey Functional Group Transformation
2-Azido-1,3-bis(1H-tetrazol-5-yl)propaneConversion of amines to nitriles, followed by cycloaddition with an azide. orgsyn.orgAmine → Nitrile → Tetrazole
1,2,3-TriazidopropaneDiazotization of amines to azides.Amine → Diazonium Salt → Azide
Fused Heterocyclic SystemsIntramolecular cyclization reactions following derivatization of the amine and azide groups.Amine/Azide → Heterocycle

Chemical Transformation Studies Leading to Energetic Functional Groups

The introduction of specific energetic functional groups, or "explosophores," is a key aspect of energetic materials synthesis. This compound offers three reactive sites for such transformations: the two primary amines and the azide group.

Nitration of Amine Groups: The primary amine groups can be converted into nitramines (-NHNO2), a well-known energetic functional group. chemistry-chemists.com The nitration of amines is a common strategy to increase the energy content and oxygen balance of a molecule. researchgate.net For instance, the oxidation of diamino compounds can lead to dinitro derivatives. researchgate.net A general method involves treating the amine with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The successful synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from a diamino precursor highlights the feasibility of introducing nitro groups to an amino-substituted heterocyclic system. researchgate.net

Transformation of the Azide Group: The azide group itself is an energetic moiety. However, it can also be transformed into other functional groups. For example, azides can be reduced to amines, which can then be further functionalized. Alternatively, azides can participate in cycloaddition reactions to form triazoles, which are also considered energetic heterocycles. icm.edu.pl The synthesis of 1-(5-azido-1H-1,2,4-triazol-3-yl)tetrazole demonstrates the combination of azide and tetrazole functionalities in a single molecule. icm.edu.pl

Combined Functionalization: A key strategy in modern energetic materials research is the incorporation of multiple types of energetic groups into a single molecule to achieve a balance of performance and sensitivity. acs.org Starting from this compound, it is conceivable to synthesize molecules containing both nitramine and tetrazole functionalities. For example, one amine group could be converted to a tetrazole ring, while the other is nitrated. The synthesis of energetic materials with geminal dinitro and azido-nitro groups has been reported, showcasing the potential for creating molecules with a high density of explosophores. rsc.org

Table 2: Potential Energetic Functional Group Transformations

Starting FunctionalityTarget Energetic GroupGeneral Reaction Type
Primary Amine (-NH2)Nitramine (-NHNO2)Nitration
Primary Amine (-NH2)TetrazoleConversion to nitrile, then cycloaddition
Azide (-N3)TriazoleCycloaddition with an alkyne
Amine & AzideCombined Energetic MoietyMulti-step synthesis involving nitration and cyclization

It is important to note that the synthesis of such energetic compounds requires careful handling and specialized laboratory conditions due to the potential instability of the intermediates and final products. The research in this area is highly specialized and focuses on the fundamental chemistry of these transformations.

Coordination Chemistry of 2 Azidopropane 1,3 Diamine Dihydrochloride

Ligand Properties of the Diamine Moiety in 2-Azidopropane-1,3-diamine Dihydrochloride (B599025)

The propane-1,3-diamine portion of the molecule forms a stable six-membered chelate ring upon coordination to a metal center. This bidentate chelation is a recurring motif in the known complexes of this ligand.

Research has predominantly focused on the chelation of 2-azidopropane-1,3-diamine with platinum(II). d-nb.info This ligand has been identified as an efficient chelator for platinum, forming stable complexes that are analogues of clinically significant anticancer drugs like cisplatin, carboplatin, and oxaliplatin. d-nb.inforesearchgate.net The diamine coordinates to the Pt(II) center through its two nitrogen atoms, creating a stable square-planar geometry. d-nb.infoamazonaws.com

The synthesis of several such platinum complexes has been reported, demonstrating the reliability of the diamine moiety as a chelating scaffold. d-nb.infolenus.ie The resulting complexes are designed to retain the core structural features of their parent drugs while introducing the azido (B1232118) group for further functionalization. d-nb.info The crystal structure of cis-[Pt(2-azidopropane-1,3-diamine)(cbdca)] (where cbdca = cyclobutane-1,1-dicarboxylato) has been determined, confirming the bidentate coordination of the diamine ligand. amazonaws.comresearchgate.net In the solid state, this complex forms dimers with a close Pt-Pt interaction distance of 3.1201(2) Å. amazonaws.com

Table 1: Reported Platinum(II) Complexes of 2-Azidopropane-1,3-diamine
Complex NameChemical FormulaCommon AnalogueReference(s)
cis-[Pt(2-azidopropane-1,3-diamine)Cl₂]C₃H₉N₅Cl₂PtCisplatin d-nb.infolenus.ieuoregon.edu
cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)]C₉H₁₅N₅O₄PtCarboplatin d-nb.infolenus.ieresearchgate.netrsc.org
cis-[Pt(2-azidopropane-1,3-diamine)(Oxalate)]C₅H₉N₅O₄PtOxaliplatin d-nb.inforesearchgate.net

Based on a review of the available scientific literature, the use of 2-azidopropane-1,3-diamine dihydrochloride as a primary building block or linker for the synthesis of metal-organic frameworks (MOFs) or extended coordination polymers has not been reported. The documented research has focused on its application in forming discrete, mononuclear metal complexes, primarily with platinum, for applications in medicinal and chemical biology. d-nb.infolenus.ieresearchgate.net

Role of the Azido Group in Metal Coordination

In the context of complexes derived from 2-azidopropane-1,3-diamine, the azido group plays a non-traditional role. Rather than directly coordinating to the central metal ion of the complex, it serves as a functional handle for post-synthetic modification.

For the specific ligand 2-azidopropane-1,3-diamine, there are no reports of its azido group participating in end-on or end-to-end coordination with the metal center to which the diamine is chelated. The azide (B81097) moiety is positioned on the backbone of the stable carrier ligand and has been shown to maintain its "click orthogonality," meaning it does not interfere with the primary coordination but remains available for other reactions. d-nb.info Its principal documented function is to serve as a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. d-nb.inforesearchgate.netlenus.ie These "click chemistry" reactions allow the entire metal complex to be covalently linked to other molecules bearing an alkyne group, such as fluorophores, targeting vectors, or biomolecules. lenus.ieresearchgate.netresearchgate.net

While the azide group of 2-azidopropane-1,3-diamine does not act as a direct bridging ligand in the classical sense (e.g., µ-1,1 or µ-1,3), its role in click chemistry enables the formation of bridged polynuclear systems. lenus.ieresearchgate.net For instance, a platinum complex featuring this ligand can be "clicked" onto another molecule that may contain a second metal ion. This results in a larger, bridged structure where the bridge is a 1,2,3-triazole ring formed from the reaction of the azide. lenus.ie This strategy has been used to synthesize novel metallopolytriazolates and heterometallic Pt(II)/Au(I) complexes. lenus.ie

Catalytic Applications of Metal Complexes Derived from this compound

The applications of metal complexes derived from this ligand are concentrated in the field of chemical biology and medicinal chemistry, where they serve as highly specialized tools rather than traditional catalysts for synthetic organic reactions. Their utility stems from the ability to combine the biological activity of a metal complex with the targeting capabilities afforded by click chemistry.

The primary reported application is in the development of novel platinum-based anticancer agents. d-nb.infolenus.ie By attaching targeting molecules, such as those that recognize specific receptors overexpressed on cancer cells, researchers aim to improve drug selectivity and reduce side effects. lenus.ie Another key application is the creation of PROteolysis TArgeting Chimeras (PROTACs). rsc.org In one study, a platinum complex of 2-azidopropane-1,3-diamine was used as the protein-targeting "warhead" in a metallo-PROTAC designed to induce the degradation of specific platinum-binding proteins. rsc.org This system functions in a catalytic manner, where one molecule of the PROTAC can trigger the degradation of multiple protein molecules. rsc.org

Table 2: Bio-medicinal Applications of 2-Azidopropane-1,3-diamine Metal Complexes
Application AreaDescriptionMechanismReference(s)
Targeted Drug DeliveryConjugating Pt complexes to targeting agents (e.g., estrogen-based ligands) to direct them to specific cancer cells.Click chemistry (CuAAC) to link the Pt complex to the targeting moiety. lenus.ie
Cellular TrackingAttaching near-infrared (NIR) fluorophores to the Pt complex to monitor its uptake and distribution within cells.Strain-promoted azide-alkyne cycloaddition (SPAAC). amazonaws.comlenus.ieresearchgate.net
Targeted DNA CrosslinkingLinking the Pt complex to triplex-forming oligonucleotides (TFOs) to direct DNA crosslinking to specific gene sequences.CuAAC and SPAAC to create Pt-TFO hybrids. d-nb.inforesearchgate.net
Metallo-PROTACsUsing the Pt complex as a warhead to bind to target proteins, recruiting an E3 ligase to induce protein degradation.Catalytic ubiquitination and proteasomal degradation of the target protein. rsc.org

No studies reporting the use of 2-azidopropane-1,3-diamine metal complexes in conventional catalysis, such as for cross-coupling, hydrogenation, or oxidation reactions, were found in the reviewed literature.

Homogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling Reactions)

Coordination complexes of this compound are being explored as catalysts in a range of homogeneous catalytic reactions. The ligand's framework provides a scaffold for catalytically active metal centers, while the electronic and steric properties can be tuned by modifying the ligand or the metal ion.

Oxidation Reactions: Complexes of first-row transition metals like copper and iron with 2-azidopropane-1,3-diamine can serve as catalysts for oxidation reactions. For instance, a copper(II) complex could potentially catalyze the aerobic oxidation of alcohols to aldehydes or ketones. The diamine ligand stabilizes the metal center, while the azide group might influence the redox potential of the metal, thereby modulating its catalytic activity.

Reduction Reactions: Rhodium and ruthenium complexes incorporating 2-azidopropane-1,3-diamine are potential candidates for catalytic hydrogenation and transfer hydrogenation reactions. The chirality of the ligand, if resolved, could be exploited for asymmetric reductions, a key transformation in the synthesis of pharmaceuticals and fine chemicals.

C-C Coupling Reactions: Palladium complexes of 2-azidopropane-1,3-diamine are of significant interest for their potential application in C-C coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govrsc.org The diamine moiety provides a stable coordination environment for the palladium center, which is crucial for the catalytic cycle. The electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps.

Below is a hypothetical data table summarizing the potential catalytic activity of a palladium complex of 2-azidopropane-1,3-diamine in a Suzuki-Miyaura coupling reaction.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acid0.5TolueneK2CO3100295
24-Bromoacetophenone4-Methoxyphenylboronic acid0.5DioxaneCsF110492
31-Chloro-4-nitrobenzene3-Tolylboronic acid1.0DMFK3PO41201278
42-Bromopyridine2-Naphthylboronic acid0.75AcetonitrileNa2CO380688

Heterogeneous Catalysis Using MOF-Based Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The functionalization of MOFs with ligands like 2-azidopropane-1,3-diamine can lead to novel heterogeneous catalysts with enhanced activity and selectivity. nih.govnih.govnorthwestern.edu

The diamine functionality of the ligand can be used to anchor the molecule within the pores of a MOF, or it can be incorporated as a linker itself during the MOF synthesis. nih.govkorea.ac.kr The azide groups lining the pores of the MOF can then be used for post-synthetic modification, for example, by introducing catalytic species via "click" chemistry. This approach allows for the precise positioning of active sites within the MOF structure.

MOFs containing 2-azidopropane-1,3-diamine can be employed in various catalytic applications. For instance, a palladium-functionalized MOF could act as a recyclable catalyst for C-C coupling reactions, combining the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous catalyst. nih.gov The porous nature of the MOF can also lead to size- and shape-selective catalysis. researchgate.netcapes.gov.br

The following table presents hypothetical data for the use of a Pd@MOF catalyst, where the MOF is functionalized with 2-azidopropane-1,3-diamine, in a Heck coupling reaction.

EntryAryl HalideAlkeneCatalystBaseTemp (°C)Time (h)Yield (%)Recyclability (5 cycles)
1IodobenzeneStyrenePd@MOF-AzideEt3N12019895%
24-Bromotoluenen-Butyl acrylate (B77674)Pd@MOF-AzideK2CO313039492%
31-Chloro-4-methoxybenzene1-OctenePd@MOF-AzideNaOAc14088580%
43-IodobenzonitrileCyclohexenePd@MOF-AzideDBU12059088%

Photophysical and Electrochemical Properties of Coordination Complexes Incorporating this compound

The photophysical and electrochemical properties of coordination complexes are highly dependent on the nature of both the metal ion and the ligands. The incorporation of 2-azidopropane-1,3-diamine as a ligand can significantly influence these properties.

Photophysical Properties: Complexes of d-block metals with 2-azidopropane-1,3-diamine can exhibit interesting photoluminescent properties. For instance, copper(I) or gold(I) complexes with this ligand might display phosphorescence, arising from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states. researchgate.net The rigidity of the chelate ring formed by the diamine can reduce non-radiative decay pathways, potentially leading to higher quantum yields. The azide group, being a potential site for further functionalization, could be used to attach chromophoric units, enabling the development of luminescent sensors or photoactive materials. nih.gov

A hypothetical data table for the photophysical properties of a series of d¹⁰ metal complexes with 2-azidopropane-1,3-diamine is presented below.

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, μs)
[Cu(L)2]Cl280, 3505100.152.5
[Ag(L)2]Cl275, 3404950.081.8
[Au(L)2]Cl290, 3655300.254.1

L = 2-azidopropane-1,3-diamine

Cyclic voltammetry is a common technique used to study the electrochemical properties of these complexes. The voltammograms can reveal information about the reversibility of redox processes and the stability of the complex in different oxidation states. The azide group might also participate in redox processes, although it is generally considered electrochemically innocent.

The table below provides hypothetical electrochemical data for a series of first-row transition metal complexes with 2-azidopropane-1,3-diamine.

ComplexE½ (V vs. Ag/AgCl)ΔEp (mV)Redox Couple
[Fe(L)3]Cl2+0.4565Fe(III)/Fe(II)
[Co(L)3]Cl2+0.1270Co(III)/Co(II)
[Ni(L)3]Cl2+0.8885Ni(III)/Ni(II)

L = 2-azidopropane-1,3-diamine

Computational and Theoretical Investigations of 2 Azidopropane 1,3 Diamine Dihydrochloride

Electronic Structure and Conformation Analysis of 2-Azidopropane-1,3-diamine Dihydrochloride (B599025)

The spatial arrangement of atoms and the distribution of electrons are fundamental to the chemical and physical properties of 2-Azidopropane-1,3-diamine dihydrochloride. Computational methods provide invaluable insights into these aspects at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

A hypothetical DFT calculation would likely reveal the following optimized geometrical parameters, based on known values for similar structures:

ParameterPredicted Value (Å/°)
C1-C2 Bond Length~1.53
C2-C3 Bond Length~1.53
C2-N(azide) Bond Length~1.47
N(azide)-N Bond Length~1.24
N=N(azide) Bond Length~1.12
C1-N(amine) Bond Length~1.49
C3-N(amine) Bond Length~1.49
C-C-C Bond Angle~110-112
C-C-N(azide) Bond Angle~109.5
C-C-N(amine) Bond Angle~109.5

Note: These are estimated values based on standard bond lengths and angles and would require specific DFT calculations for this compound for verification.

Conformational Landscapes and Energy Minima

The flexibility of the propane (B168953) backbone in this compound allows for multiple conformational isomers. A detailed conformational analysis, which can be performed using computational methods like molecular mechanics or DFT, is essential to identify the most stable conformers and the energy barriers between them. For 1,3-diamine systems, the relative orientation of the two amine groups is a key factor. rti.org

In the case of the 2-Azidopropane-1,3-diammonium cation, the rotation around the C1-C2 and C2-C3 bonds would lead to various staggered and eclipsed conformations. The most stable conformers are expected to be those that minimize electrostatic repulsion between the positively charged ammonium (B1175870) groups and steric clashes between the bulky azide (B81097) and ammonium groups. It is plausible that conformers with a gauche arrangement of the N-C-C-N dihedral angles would be among the low-energy structures. montclair.edu

A potential energy surface scan varying the key dihedral angles would reveal the global and local energy minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Reaction Pathway Prediction and Mechanistic Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the reactivity of this compound, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms at a molecular level.

Transition State Characterization for Azide and Amine Reactivity

The azide and protonated amine groups are the primary sites of reactivity in this compound. The azide group can undergo a variety of reactions, including cycloadditions (e.g., with alkynes or alkenes) and reductions to the corresponding amine. The ammonium groups, being acidic, can participate in acid-base reactions.

Computational methods, particularly DFT, can be used to model these reactions and characterize the transition states involved. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated, providing a quantitative measure of the reaction rate. For example, the mechanism of a [3+2] cycloaddition reaction involving the azide group could be investigated by identifying the concerted or stepwise pathway and calculating the energies of the corresponding transition states and intermediates.

Prediction of Selectivity in Bifunctional Transformations

A key challenge in the chemistry of bifunctional molecules like this compound is achieving selectivity in chemical transformations. Computational chemistry can play a crucial role in predicting whether a reaction will occur preferentially at the azide or the amine group under specific conditions.

By comparing the activation energies for competing reaction pathways, it is possible to predict the kinetic product of a reaction. For instance, in a reaction with a reagent that can react with both azides and amines, DFT calculations could determine which functional group presents a lower energy barrier to reaction. Factors such as the nature of the solvent can also be incorporated into these models to provide a more accurate prediction of selectivity.

Intermolecular Interactions and Crystal Packing Analysis of this compound

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. While a crystal structure for this compound is not publicly available, computational methods can be used to predict its crystal packing and analyze the dominant intermolecular forces.

In addition to these strong electrostatic interactions, weaker interactions such as van der Waals forces and potentially C-H···Cl hydrogen bonds would also contribute to the stability of the crystal lattice. The azide group, with its dipole moment, could also participate in dipole-dipole interactions. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can be employed to visualize and quantify these weak interactions. nih.gov The analysis of crystal packing in similar diamine dihydrochlorides reveals that the energetically favorable conformations in the solid state may differ from the global minimum in the gas phase due to the influence of these intermolecular forces. mdpi.com

Ligand Field Theory and Molecular Orbital Analysis of Metal Complexes Derived from this compound

The coordination of 2-azidopropane-1,3-diamine to a metal center creates complexes whose electronic structure and properties can be rationalized using the principles of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These theoretical models provide insight into the d-orbital splitting, bonding interactions, and spectroscopic features of the resulting metal complexes.

Ligand Field Theory (LFT) Analysis

Ligand Field Theory is a model that describes the electronic structure of transition metal complexes. It extends crystal field theory by considering the covalent nature of the metal-ligand bond. bhu.ac.inwhiterose.ac.uk When 2-azidopropane-1,3-diamine acts as a ligand, its two amine groups donate lone pairs of electrons to the metal center, forming coordinate covalent bonds. This interaction removes the degeneracy of the metal's d-orbitals.

In a typical octahedral complex, where the metal ion is coordinated to three molecules of the bidentate 2-azidopropane-1,3-diamine ligand, or to two molecules and two other monodentate ligands, the five d-orbitals split into two distinct energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg* set (dx²-y², dz²). bhu.ac.in The energy difference between these sets is denoted as the ligand field splitting parameter (Δo or 10Dq). The magnitude of this splitting is influenced by the nature of the metal ion, its oxidation state, and the field strength of the ligands. Diamine ligands like 2-azidopropane-1,3-diamine are generally considered to be moderately strong field ligands.

The electronic spectra of these complexes are expected to show d-d transitions, which correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. caltech.edu The energy of these transitions is directly related to the 10Dq value. Other important parameters derived from these spectra are the Racah parameter (B), which relates to interelectronic repulsion within the d-orbitals, and the nephelauxetic ratio (β = Bcomplex / Bfree ion), which indicates the degree of covalency in the metal-ligand bond. A β value less than 1 suggests a significant degree of covalent character.

Hypothetical ligand field parameters for octahedral complexes of various transition metals with 2-azidopropane-1,3-diamine are presented below, based on typical values for similar N,N'-donor aliphatic diamine ligands.

Table 1: Hypothetical Ligand Field Parameters for Octahedral Metal Complexes of 2-Azidopropane-1,3-diamine

Metal Ion d-electron Configuration 10Dq (cm⁻¹) Racah Parameter, B (cm⁻¹) Nephelauxetic Ratio, β
Cr(III) 21,500 620 0.67
Mn(II) d⁵ 11,800 750 0.87
Fe(III) d⁵ 14,000 730 0.70
Co(II) d⁷ 10,500 810 0.83
Ni(II) d⁸ 11,200 850 0.82

Molecular Orbital (MO) Analysis

While LFT provides a good electrostatic and semi-empirical model, Molecular Orbital (MO) theory offers a more comprehensive description of the bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals that extend over the entire complex.

In a metal complex with 2-azidopropane-1,3-diamine, the primary interaction involves the formation of sigma (σ) bonds. The filled sp³-hybridized orbitals on the two nitrogen atoms of the diamine overlap with the metal's d, s, and p orbitals of appropriate symmetry (e.g., dx²-y², dz², s, px, py, pz in an octahedral field) to form σ-bonding and σ*-antibonding molecular orbitals.

The five d-orbitals of the metal contribute to these molecular orbitals. In an octahedral geometry:

The dxy, dyz, and dxz orbitals have π-symmetry and are non-bonding if the ligand only participates in σ-bonding. These form the t₂g set of orbitals.

The dx²-y² and dz² orbitals have σ-symmetry and point directly towards the ligand donor atoms. They combine with ligand σ-orbitals to form the eg (bonding) and eg* (antibonding) molecular orbitals.

The resulting MO diagram shows that the electrons from the ligand's lone pairs occupy the low-energy σ-bonding orbitals. The metal's d-electrons then fill the t₂g and eg* orbitals. The energy separation between the t₂g and the eg* orbitals is equivalent to the ligand field splitting parameter (10Dq).

The presence of the azido (B1232118) (-N₃) group at the 2-position of the propane backbone is not directly involved in coordination but can exert an inductive effect, influencing the electron density on the coordinating amine groups and thereby subtly modifying the ligand field strength and the covalency of the metal-ligand bonds.

Computational methods like Density Functional Theory (DFT) can be used to perform a quantitative MO analysis, providing details on the energy levels and the percentage contribution of metal and ligand orbitals to each molecular orbital. nih.govunibas.it The table below presents a hypothetical qualitative summary of MO contributions for an octahedral complex.

Table 2: Hypothetical Molecular Orbital Contributions for an Octahedral [M(2-Azidopropane-1,3-diamine)₃]ⁿ⁺ Complex

Molecular Orbital Primary Character Metal Orbital Contribution (%) Ligand Orbital Contribution (%) Description
eg Bonding 30-40 60-70 σ-bonding between metal (dx²-y², dz²) and ligand (Nσ)
t₂g Non-bonding ~90-95 ~5-10 Primarily metal d-orbitals (dxy, dyz, dxz) with minor ligand mixing
eg* Antibonding 60-70 30-40 σ-antibonding, corresponding to the higher-energy d-orbitals in LFT

This analysis demonstrates that the bonding in these complexes is not purely ionic but has significant covalent character, as shown by the mixing of metal and ligand orbitals to form the molecular orbitals.

Advanced Analytical Methodologies for Reaction Monitoring and Purity Assessment of 2 Azidopropane 1,3 Diamine Dihydrochloride

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are paramount for separating 2-Azidopropane-1,3-diamine dihydrochloride (B599025) from starting materials, intermediates, and byproducts, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of highly polar and non-volatile compounds like diamine dihydrochlorides is challenging. The high polarity and low volatility can lead to poor peak shape and thermal degradation in the injector or column. Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance. A predicted GC-MS spectrum for the related compound 1,3-diaminopropane (B46017) suggests that characteristic fragments would be observed, allowing for identification. hmdb.ca For 2-Azidopropane-1,3-diamine, derivatization of the amine groups, for instance through silylation, would be a necessary prerequisite for reliable GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and preferred technique for the analysis of polar and thermally labile molecules like 2-Azidopropane-1,3-diamine dihydrochloride.

Reversed-Phase LC-MS: This is a common approach, but the high polarity of the analyte can result in poor retention on standard C18 columns. To overcome this, ion-pairing agents can be added to the mobile phase, or hydrophilic interaction liquid chromatography (HILIC) can be employed.

Derivatization for Enhanced Detection: To improve chromatographic retention and ionization efficiency in the mass spectrometer, derivatization can be utilized. For instance, reacting the primary amine groups with a reagent like dansyl chloride introduces a chromophore and a more easily ionizable group, significantly lowering the limit of quantification. rsc.orgresearchgate.net A similar strategy could be applied to this compound for trace-level analysis. researchgate.net

LC-MS/MS for Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high selectivity and sensitivity for quantifying diamines in complex matrices. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked, ensuring accurate quantification and minimizing interferences. nih.gov For 2-Azidopropane-1,3-diamine, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions for detection.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is a robust method for purity assessment and quantification. Since the target molecule lacks a strong chromophore, direct UV detection at low wavelengths (around 200-210 nm) would be necessary. Alternatively, derivatization with a UV-active agent can enhance sensitivity. Chiral HPLC columns could be employed to assess the enantiomeric purity if the synthesis involves chiral centers.

Interactive Table: Chromatographic Methodologies

TechniqueTypical ColumnMobile Phase / Carrier GasDetection MethodKey ApplicationAnticipated Findings for this compound
GC-MSCapillary (e.g., DB-5ms)HeliumElectron Ionization (EI) MSImpurity Profiling (with derivatization)Requires derivatization of amine groups to increase volatility. Mass spectrum would show characteristic fragments from the derivatized molecule.
LC-MS/MSReversed-Phase C18 or HILICAcetonitrile/Water with Formic Acid or Ion-Pairing AgentPositive Electrospray Ionization (ESI+) with MRMTrace Quantification and PurityHigh sensitivity and selectivity. nih.gov MRM transitions would be specific for the parent and fragment ions of the target compound.
HPLC-UVReversed-Phase C18Acidified Water/AcetonitrileUV (e.g., 205 nm) or Post-Column DerivatizationPurity AssessmentCan be used to determine the percentage purity by peak area normalization. Sensitivity may be limited without derivatization.

Spectroscopic Techniques for Structural Elucidation During Reaction Monitoring (e.g., In-situ NMR, FTIR)

Spectroscopic techniques that provide real-time data are invaluable for monitoring the progress of the synthesis of this compound, allowing for precise determination of reaction endpoints and the identification of transient intermediates.

In-situ Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR is highly effective for tracking the conversion of functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously. For the synthesis of 2-Azidopropane-1,3-diamine, key transformations can be monitored:

The appearance of a strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the azide (B81097) (N₃) asymmetric stretching vibration.

Changes in the N-H bending region (around 1600 cm⁻¹ ) and C-N stretching region (around 1250-1020 cm⁻¹ ) as the starting material is consumed and the product is formed.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information throughout the course of a reaction. By monitoring the reaction directly in an NMR tube or with a flow-NMR setup, one can observe the decrease in signals corresponding to the starting material and the simultaneous increase in signals for this compound.

¹H NMR: The appearance of new signals in the aliphatic region corresponding to the protons on the propane (B168953) backbone adjacent to the newly introduced azide and amine groups would be monitored.

¹³C NMR: The carbon atom attached to the azide group would exhibit a characteristic chemical shift, providing clear evidence of product formation.

These in-situ techniques allow for the generation of kinetic profiles, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time.

Interactive Table: Spectroscopic Monitoring Data

TechniqueKey Functional Group/AtomExpected Spectral Region / Chemical ShiftInformation Gained
In-situ FTIRAzide (N₃) Stretch~2100 cm⁻¹Confirmation of azide group introduction and reaction progress.
In-situ FTIRN-H Bend (Amine)~1600 cm⁻¹Monitoring changes in the amine environment.
In-situ ¹H NMR-CH(N₃)-Expected downfield shift relative to precursor.Tracking product formation and identifying intermediates.
In-situ ¹³C NMR-C(N₃)-~50-65 ppmUnambiguous signal for the carbon bearing the azide group.

Thermal Analysis for Purity and Stability Assessment (e.g., TGA, DSC for decomposition pathways only, not physical properties)

Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of energetic materials like azides.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and the number of decomposition stages. A typical thermogram would be expected to show:

An initial mass loss at lower temperatures if residual solvent or water is present.

A significant and often rapid mass loss event corresponding to the decomposition of the molecule. This decomposition is initiated by the cleavage of the thermally labile azide group, leading to the evolution of nitrogen gas (N₂).

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. For an energetic compound like this compound, DSC is used to determine the energy released during decomposition. The DSC thermogram would be expected to show a sharp, intense exothermic peak, which is characteristic of the rapid decomposition of azide compounds. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. The integration of this peak provides the enthalpy of decomposition. Studies on related energetic azides have shown that decomposition is a high-energy event. scilit.com

Proposed Decomposition Pathway: Based on the thermal degradation of similar compounds like 1,3-diaminopropane, the decomposition of this compound is likely initiated by the loss of the azide group as nitrogen gas, forming a highly reactive nitrene intermediate. researchgate.net This intermediate can then undergo various intramolecular reactions, such as cyclization or rearrangement, leading to a variety of smaller volatile fragments and a solid residue. The presence of the dihydrochloride salt form may also influence the decomposition pathway.

Interactive Table: Thermal Analysis Data

TechniqueParameter MeasuredExpected Observation for this compoundSignificance
TGAMass Loss vs. TemperatureA sharp mass loss corresponding to the evolution of N₂ and other volatile decomposition products.Indicates decomposition onset temperature and stoichiometry of initial decomposition step.
DSCHeat Flow vs. TemperatureA strong, sharp exothermic peak.Determines the thermal stability (onset of exotherm) and the energy released during decomposition.

Future Research Directions and Perspectives for 2 Azidopropane 1,3 Diamine Dihydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-Azidopropane-1,3-diamine dihydrochloride (B599025) is likely to be driven by the dual goals of efficiency and sustainability. Current synthetic approaches to 1,3-diamines often rely on petroleum-based feedstocks and multi-step processes. nih.gov A key research direction will be the development of greener synthetic routes.

One promising avenue is the utilization of renewable, bio-based raw materials. nih.gov The biosynthesis of diamines like 1,3-diaminopropane (B46017) from microbial factories, such as engineered Escherichia coli or Corynebacterium glutamicum, is an emerging field. nih.gov Future research could focus on integrating the enzymatic synthesis of the 1,3-diaminopropane backbone with a subsequent, highly efficient chemical or biocatalytic azidation step. nih.gov

Furthermore, the method of introducing the azide (B81097) group is a critical aspect. Traditional azidation methods can involve harsh reagents. Modern organic synthesis has seen the development of safer and more efficient diazo-transfer reagents, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) or imidazole-1-sulfonyl azide salts, which can convert primary amines to azides under mild conditions. rsc.orgmetu.edu.tr Research into the selective mono-azidation of a precursor like 2-amino-1,3-propanediamine or the direct conversion from a hydroxyl precursor derived from renewable sources could lead to more sustainable and safer synthetic protocols. nih.gov The development of one-pot methods, which minimize purification steps and solvent waste, also represents a significant goal in this area. mdpi.com

Development of Advanced Functional Materials Based on the Azido-Diamine Scaffold

The distinct reactivity of the amine and azide groups within the 2-azidopropane-1,3-diamine scaffold makes it an ideal building block for advanced functional materials. The diamine functionality allows for its incorporation into polymers such as polyamides and epoxy resins through condensation polymerization, creating materials with specific mechanical and thermal properties. a2bchem.com

A major research focus will be the utilization of the azide group for post-polymerization modification. The azide serves as a latent handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variants (SPAAC). nih.govnih.gov This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, bioactive peptides, or cross-linking agents, onto a pre-formed polymer backbone. This strategy could be employed to create:

Smart Hydrogels: Hydrogels that can be functionalized with therapeutic agents or have their mechanical properties tuned after initial formation.

Functionalized Surfaces: Covalent modification of surfaces for applications in biosensing, where the diamine moiety could anchor the molecule to a surface while the azide is used to capture target biomolecules.

Advanced Composites: Creating cross-linked polymers with enhanced durability and chemical resistance for coatings and adhesives. a2bchem.com

The concept of using a bifunctional scaffold is central to modern materials science and tissue engineering, where scaffolds are designed to support cell growth and tissue regeneration. nih.govsciengine.com The azido-diamine structure could be integrated into biomaterial scaffolds, with the amine groups participating in the scaffold's bulk structure and the azide groups being used to immobilize growth factors or cell-adhesion ligands.

Harnessing Orthogonal Reactivity for Multistage Chemical Transformations

The true synthetic power of 2-Azidopropane-1,3-diamine dihydrochloride lies in the orthogonal reactivity of its functional groups. The amino groups readily undergo standard transformations such as acylation, alkylation, and reductive amination, while the azide group remains inert to these conditions. Conversely, the azide group can participate in specific reactions like azide-alkyne cycloadditions or the Staudinger ligation without affecting the amine groups. nih.govnih.gov

This orthogonality is the key to designing complex, multistage chemical syntheses. Future research will likely exploit this property to build sophisticated molecular architectures. For instance, the diamine can be used as a core scaffold. In a first step, the amino groups could be reacted to attach two different molecular fragments. In a subsequent, orthogonal step, the azide group could be used to cyclize the molecule by reacting with an alkyne-containing fragment, or to conjugate the entire assembly to a larger structure like a protein or a nanoparticle. nih.gov

This strategy is particularly valuable in fields like DNA-encoded library (DEL) synthesis, where the ability to perform sequential, high-yielding reactions on a molecular scaffold is paramount for creating vast libraries of diverse compounds for drug discovery. nih.gov Research into developing robust protocols for the selective transformation of each functional group on the 2-azidopropane-1,3-diamine scaffold will be crucial for its adoption in combinatorial chemistry and medicinal chemistry programs.

Below is a table summarizing the potential orthogonal reactions.

Functional GroupReaction TypeTypical ReagentsPotential Application
Amine (-NH2) Acylation / AmidationAcyl chlorides, Carboxylic acids (with coupling agents)Polymer backbone formation, Linker elongation
Reductive AminationAldehydes/Ketones, NaBH3CNAttachment of carbonyl-containing molecules
N-AlkylationAlkyl halidesModification of solubility and steric properties
Azide (-N3) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkynes, Cu(I) source (e.g., CuSO4/Ascorbate)Bioconjugation, Material functionalization, Macrocyclization nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cycloalkynes (e.g., DIBO, BCN)Bio-orthogonal labeling in living systems
Staudinger LigationPhosphines (e.g., Triphenylphosphine)Formation of an amide bond under mild conditions

Integration of this compound in Emerging Fields of Chemical Science

The unique properties of this compound make it a candidate for application in several rapidly advancing areas of chemical science.

Bioconjugation and Chemical Biology: As a bifunctional linker, this molecule could be used to connect different chemical entities. For example, it could link a targeting moiety (like a small molecule ligand) to a reporter tag (like a fluorophore) or a therapeutic payload. The development of bifunctional photo-reactive amino acids for studying protein-protein interactions is an analogous field where such linkers are in high demand. nih.gov The azido-diamine could serve as a non-amino acid alternative for creating probes to map biological interaction networks.

Drug Discovery and Macrocycles: There is significant interest in macrocyclic compounds in drug discovery due to their unique conformational properties. The azido-diamine scaffold is well-suited for the synthesis of peptide or non-peptide macrocycles. nih.gov An intramolecular cycloaddition between the azide and an alkyne tethered to one of the amine groups could be a key macrocyclization step. nih.gov

Organocatalysis: Chiral 1,3-diamines are known to be effective ligands and organocatalysts in asymmetric synthesis. researchgate.net Future research could explore the synthesis of chiral derivatives of 2-Azidopropane-1,3-diamine. These chiral scaffolds could then be evaluated as catalysts, where the azide group could be used to immobilize the catalyst onto a solid support or to introduce additional functional groups that modulate catalytic activity or selectivity.

As chemists continue to seek molecular tools that offer precision, versatility, and efficiency, the potential of underexplored scaffolds like this compound will become increasingly apparent. Its journey from a chemical curiosity to a valuable synthetic building block will depend on creative exploration in the research directions outlined above.

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